molecular formula C22H27N3O5S B2632673 N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide CAS No. 898450-66-3

N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B2632673
CAS No.: 898450-66-3
M. Wt: 445.53
InChI Key: WWUUCKAHMKZQRC-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide (CAS 898450-66-3) is a synthetic organic compound with the molecular formula C22H27N3O5S and a molecular weight of 445.5 g/mol . This complex molecule features a piperidine ring core substituted with a (4-methoxyphenyl)sulfonyl group, an ethylene spacer, and a terminal N-phenyloxalamide moiety, creating a multifunctional architecture of significant interest in medicinal chemistry and drug discovery research . The presence of the sulfonamide group adjacent to the piperidine ring and the polar oxalamide linker suggests potential for diverse molecular interactions, making it a valuable scaffold for investigating enzyme inhibition, receptor binding, and other biological mechanisms. The compound's structural characteristics, including the 4-methoxy-substituted aromatic ring and the hydrogen-bonding capability of the oxalamide group, contribute to its physicochemical profile and render it a promising candidate for hit-to-lead optimization studies . As a building block in chemical synthesis, it can be utilized to explore structure-activity relationships or to create more complex molecular libraries. This product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers can rely on its high quality and structural integrity for their advanced scientific investigations.

Properties

IUPAC Name

N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-30-19-10-12-20(13-11-19)31(28,29)25-16-6-5-9-18(25)14-15-23-21(26)22(27)24-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUUCKAHMKZQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxalamide Linkage: The final step involves the coupling of the sulfonylated piperidine with an oxalyl chloride derivative and aniline under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenylsulfonyl or 4-carboxyphenylsulfonyl derivatives.

    Reduction: Formation of 4-methoxyphenylsulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Research: Used as a tool compound to study the function of sulfonylated piperidine derivatives in biological systems.

    Pharmacology: Investigated for its pharmacokinetic properties and its ability to cross the blood-brain barrier.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide involves its binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s sulfonyl and oxalamide groups facilitate interactions with these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and pharmacological implications:

Compound Name Structure Highlights Pharmacological Activity Key Data/Findings
Target Compound 2-Piperidinyl, 4-methoxyphenylsulfonyl, oxalamide Hypothesized opioid/cannabinoid activity
W-15 2-Piperidinyl, 4-chlorophenylsulfonamide Opioid-like activity Structural similarity to fentanyl but lacks 4-piperidinyl; lower potency
W-18 2-Piperidinyl, 4-nitrophenylethylsulfonamide Non-opioid activity Nitro group confers distinct receptor binding; inactive at μ-opioid receptors
N1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide 2-Piperidinyl, 4-fluoro-2-methylphenylsulfonyl, methyloxalamide Unconfirmed Fluorine and methyl substituents may improve bioavailability vs. methoxy
Astemizole 4-Piperidinyl, 4-methoxyphenylethyl, benzimidazole Antihistaminic (H1 antagonist) 4-Piperidinyl and benzimidazole critical for H1 receptor antagonism
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 4-Piperidinyl, acetamide, methoxy group Synthetic opioid analog Piperidin-4-yl configuration aligns with fentanyl-like μ-opioid activity

Key Structural Determinants of Activity

  • Piperidine Position :

    • 2-Piperidinyl (Target, W-15, W-18): Associated with altered receptor selectivity compared to 4-piperidinyl compounds like fentanyl. For example, W-15 lacks fentanyl’s μ-opioid potency due to this positional difference .
    • 4-Piperidinyl (Astemizole, 2-methoxy-N-phenylacetamide): Favors interactions with opioid or histamine receptors, depending on substituents .
  • Sulfonyl/Acetamide/Oxalamide Groups: Sulfonamides (W-15, W-18): May enhance metabolic stability but limit hydrogen-bonding capacity vs. oxalamides .
  • Substituent Effects: 4-Methoxy (Target): Electron-donating groups may reduce oxidative metabolism, prolonging half-life compared to 4-chloro (W-15) or 4-nitro (W-18) groups .

Pharmacological Implications

  • Opioid Receptor Affinity : The target compound’s 2-piperidinyl and oxalamide groups suggest possible divergence from classical opioid scaffolds. For instance, W-18’s nitro group abolishes μ-opioid activity, while W-15 retains partial activity .
  • Cannabinoid Receptor Interactions: Bis-sulfone analogs like Sch225336 () demonstrate CB2 selectivity, hinting that sulfonyl-piperidine derivatives may target cannabinoid receptors .
  • Metabolic Stability : The 4-methoxyphenyl group in the target compound may confer resistance to cytochrome P450-mediated metabolism compared to halogenated analogs .

Biological Activity

The compound N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C22H27N3O5S
Molecular Weight: 445.5 g/mol
CAS Number: 898450-66-3

The structure of this compound includes a piperidine moiety, a sulfonamide group, and an oxalamide functional group. This unique configuration is believed to influence its biological activity significantly.

Preliminary studies suggest that this compound may interact with various biological macromolecules, leading to modulation of several biological pathways. The compound is hypothesized to inhibit specific enzymes or receptors involved in disease processes, making it a candidate for drug development aimed at treating neurological disorders and cancers .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antibacterial Activity: Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition: Notably, compounds with similar structures have demonstrated significant inhibitory action against acetylcholinesterase (AChE) and urease, with IC50 values indicating high potency .

Study 1: Enzyme Inhibition

In a study evaluating the enzyme inhibitory properties of related compounds, several demonstrated strong AChE inhibition. For instance, derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Study 2: Antibacterial Screening

Another investigation assessed the antibacterial efficacy of synthesized compounds bearing the piperidine nucleus. The results indicated that certain analogs exhibited promising antibacterial properties against multiple strains, reinforcing the potential therapeutic applications of sulfonamide derivatives .

Interaction Studies

Binding affinity assays have been employed to evaluate interactions between this compound and target proteins. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Fluorescence measurements were utilized to determine binding constants with bovine serum albumin (BSA), indicating effective interactions that could enhance bioavailability in therapeutic contexts .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound445.5 g/molPotential AChE inhibitor, antibacterial
Related Compound A461.6 g/molModerate antibacterial activity
Related Compound B475.6 g/molStrong urease inhibition

This table highlights the variations in molecular weight and biological activity among similar compounds, emphasizing how structural differences can influence pharmacological effects.

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